2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-methylquinazolin-4(3H)-one

Description

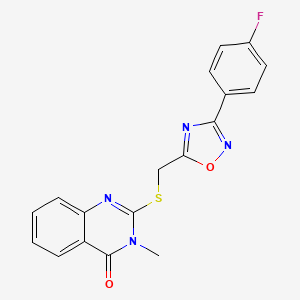

The compound 2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-methylquinazolin-4(3H)-one (hereafter referred to as Compound A) is a heterocyclic molecule featuring a quinazolin-4(3H)-one core substituted with a methyl group at position 2. A 1,2,4-oxadiazole ring, substituted with a 4-fluorophenyl group, is attached via a methylthio (-SCH2-) linker at position 2 of the quinazolinone (Fig. 1).

Quinazolinones are well-documented for their pharmacological relevance, particularly in targeting proteases and kinases. The 1,2,4-oxadiazole moiety enhances metabolic stability and bioavailability, while the 4-fluorophenyl group may improve target binding through hydrophobic and electronic interactions .

Properties

IUPAC Name |

2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-methylquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FN4O2S/c1-23-17(24)13-4-2-3-5-14(13)20-18(23)26-10-15-21-16(22-25-15)11-6-8-12(19)9-7-11/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSADAHQRSMHDJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-methylquinazolin-4(3H)-one typically involves multiple steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting 4-fluorobenzohydrazide with a suitable carboxylic acid derivative under dehydrating conditions.

Attachment of the Oxadiazole to the Quinazolinone Core: The resulting oxadiazole derivative is then reacted with 2-mercapto-3-methylquinazolin-4(3H)-one in the presence of a base such as potassium carbonate to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the oxadiazole ring or the quinazolinone core, potentially altering the compound’s biological activity.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced forms of the oxadiazole or quinazolinone rings.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, 2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-methylquinazolin-4(3H)-one has shown promise in various assays for its potential antimicrobial and anticancer activities. The presence of the fluorophenyl group and oxadiazole ring is believed to enhance its interaction with biological targets.

Medicine

In medicinal research, this compound is explored for its potential therapeutic applications. Its ability to interact with specific enzymes and receptors makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique chemical structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-methylquinazolin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group enhances its binding affinity, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural Analogs of Compound A and Their Properties

Key Observations:

Substituent Effects on Oxadiazole: Electron-withdrawing groups (e.g., 4-fluorophenyl in Compound A, 4-bromophenyl in Compound B) enhance stability and binding affinity to hydrophobic enzyme pockets .

Linker Modifications: The methylthio (-SCH2-) linker in Compound A and Compound E may contribute to redox modulation or metal chelation, unlike the non-sulfur linker in Compound D .

Compound D’s TRP channel antagonism suggests utility in pain management, though sulfur removal reduces thiol-mediated interactions .

Biological Activity

The compound 2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-methylquinazolin-4(3H)-one is a complex heterocyclic molecule that combines features of quinazolinones and oxadiazoles. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound is characterized by:

- A quinazolinone core , which is known for various biological activities.

- A fluorophenyl group that enhances lipophilicity and biological interactions.

- An oxadiazole moiety , which is often associated with antimicrobial and anticancer properties.

Antioxidant Activity

Research indicates that quinazolinone derivatives exhibit significant antioxidant properties. The presence of hydroxyl groups in the structure appears to enhance this activity. For instance, compounds with multiple hydroxyl groups have shown improved metal-chelating abilities and antioxidant effects when evaluated using assays such as CUPRAC and ABTS .

Anticancer Potential

The anticancer properties of quinazolinone derivatives are well-documented. Studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines, including:

- MCF-7 (breast cancer)

- PC3 (prostate cancer)

- HT-29 (colorectal cancer)

For example, one study reported IC50 values indicating that certain derivatives effectively inhibited cell growth in a dose-dependent manner, with IC50 values ranging from 10 µM to 12 µM across different cell lines .

The mechanisms through which these compounds exert their biological effects are still under investigation. They may involve:

- Inhibition of specific enzymes related to cancer proliferation.

- Induction of apoptosis in malignant cells.

- Interaction with cellular signaling pathways that regulate growth and survival .

Case Studies

- Cytotoxicity Assessment

- Antioxidant Evaluation

Comparative Analysis

The following table summarizes the biological activities and structural variations among related compounds:

| Compound Name | Structural Features | Biological Activity | IC50 Values (µM) |

|---|---|---|---|

| Compound A3 | Quinazolinone-Thiazole Hybrid | High cytotoxicity against MCF-7 | 10 |

| Compound B4 | Quinazolinone Derivative | Moderate cytotoxicity against PC3 | 12 |

| Compound C1 | 2-Hydroxyquinazolinone | Significant antioxidant activity | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.